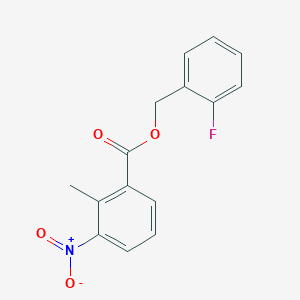
2-fluorobenzyl 2-methyl-3-nitrobenzoate
Overview
Description
2-Fluorobenzyl 2-methyl-3-nitrobenzoate is an organic compound characterized by the presence of a fluorine atom, a nitro group, and a benzyl group attached to a benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-fluorobenzyl 2-methyl-3-nitrobenzoate typically involves the following steps:
Nitration: : The starting material, 2-methylbenzoic acid, undergoes nitration to introduce the nitro group at the 3-position, forming 2-methyl-3-nitrobenzoic acid.
Fluorination: : The nitrobenzoic acid is then fluorinated to introduce the fluorine atom at the 2-position, resulting in 2-fluorobenzyl 2-methyl-3-nitrobenzoic acid.
Esterification: : Finally, the carboxylic acid group is converted to an ester using an appropriate alcohol (e.g., methanol) and an acid catalyst, yielding this compound.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled temperature and pressure conditions can enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-Fluorobenzyl 2-methyl-3-nitrobenzoate can undergo various chemical reactions, including:
Oxidation: : The nitro group can be oxidized to form a nitroso or nitrate group.
Reduction: : The nitro group can be reduced to an amine group.
Substitution: : The fluorine atom can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Common reducing agents include iron (Fe) and hydrogen (H₂) in the presence of a catalyst.
Substitution: : Various nucleophiles and electrophiles can be used to substitute the fluorine atom.
Major Products Formed
Oxidation: : Nitroso derivatives and nitrate esters.
Reduction: : Amines and amides.
Substitution: : Compounds with different functional groups replacing the fluorine atom.
Scientific Research Applications
2-Fluorobenzyl 2-methyl-3-nitrobenzoate has several scientific research applications:
Chemistry: : It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: : The compound may be used in the study of biological systems, particularly in the development of new drugs and therapeutic agents.
Industry: : The compound can be used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 2-fluorobenzyl 2-methyl-3-nitrobenzoate exerts its effects involves its interaction with molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The fluorine atom can influence the compound's reactivity and binding affinity to biological targets.
Comparison with Similar Compounds
2-Fluorobenzyl 2-methyl-3-nitrobenzoate can be compared with other similar compounds, such as:
2-Bromo-5-fluorobenzoic acid, methyl ester: : Both compounds contain halogen atoms and a benzyl group, but differ in their positions and types of halogens.
2-Chlorobenzyl 2-methyl-3-nitrobenzoate: : Similar structure but with a chlorine atom instead of fluorine.
Properties
IUPAC Name |
(2-fluorophenyl)methyl 2-methyl-3-nitrobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12FNO4/c1-10-12(6-4-8-14(10)17(19)20)15(18)21-9-11-5-2-3-7-13(11)16/h2-8H,9H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPSGJEHDJUWSGF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1[N+](=O)[O-])C(=O)OCC2=CC=CC=C2F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12FNO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[4-({[2-(3-methylbutyl)-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl]carbonyl}amino)phenyl]acetic acid](/img/structure/B3609500.png)
![3-AMINO-4,4,6,6-TETRAMETHYL-4H,5H,6H,7H-[1,2]OXAZOLO[4,3-C]PYRIDIN-5-YL THIOPHENE-2-CARBOXYLATE](/img/structure/B3609505.png)

![2-{[4-(benzyloxy)benzyl]amino}-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B3609517.png)
![Methyl 4-[[2-[2-methyl-4-(2-methylpropylsulfamoyl)phenoxy]acetyl]amino]benzoate](/img/structure/B3609523.png)

![ethyl 4-{[N-[(4-chlorophenyl)sulfonyl]-N-(4-methylphenyl)glycyl]amino}benzoate](/img/structure/B3609542.png)
![2-[5-(1,3-benzodioxol-5-yl)-2H-tetrazol-2-yl]-N-(2,4-difluorophenyl)acetamide](/img/structure/B3609562.png)
![2,5-dimethyl-N-[3-(trifluoromethyl)phenyl]thiophene-3-sulfonamide](/img/structure/B3609564.png)


![ETHYL 4-[5-(4-METHOXYPHENYL)-1,3-DIMETHYL-2,4-DIOXO-1H,2H,3H,4H,6H-PYRROLO[3,4-D]PYRIMIDIN-6-YL]BENZOATE](/img/structure/B3609582.png)


